Diethyl 3-aminopentanedioate hydrochloride
CAS No.:
Cat. No.: VC13678092
Molecular Formula: C9H18ClNO4
Molecular Weight: 239.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18ClNO4 |
|---|---|
| Molecular Weight | 239.69 g/mol |
| IUPAC Name | diethyl 3-aminopentanedioate;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)5-7(10)6-9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H |
| Standard InChI Key | XCTVAGMMVHLHQU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(CC(=O)OCC)N.Cl |
| Canonical SMILES | CCOC(=O)CC(CC(=O)OCC)N.Cl |
Introduction
Chemical and Physical Properties
Structural Characteristics
Diethyl 3-aminopentanedioate hydrochloride is characterized by the IUPAC name diethyl 3-aminopentanedioate;hydrochloride. Its canonical SMILES representation is , reflecting the ethyl ester groups, central amine, and chloride counterion . X-ray crystallography data are unavailable, but its structure is inferred from analogous compounds. The hydrochloride salt formation occurs via protonation of the amine group, improving crystallinity and handling stability.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 239.69 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Soluble in water, DMSO | |
| Storage Conditions | Room temperature, inert atmosphere |
Synthesis and Manufacturing
Conventional Synthetic Routes
The primary synthesis involves a two-step process:
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Esterification of 3-Aminopentanedioic Acid: Reacting 3-aminopentanedioic acid with excess ethanol under acidic catalysis (e.g., ) yields diethyl 3-aminopentanedioate.
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Hydrochloride Salt Formation: Treating the free amine with hydrochloric acid in a polar solvent (e.g., ethanol) precipitates the hydrochloride salt.
Table 2: Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | Ethanol, , reflux | ~70% |
| Salt Formation | HCl gas, ethanol, 0–5°C | >90% |
Alternative Methodologies
A Gabriel synthesis approach has been explored for analogous compounds, involving alkylation of potassium phthalimide with 3-chloropentanedioate diethyl ester, followed by deprotection . While this method avoids handling azides, it introduces complexity:
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Alkylation: 3-Chloropentanedioate diethyl ester reacts with potassium phthalimide in DMF at 90°C .
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Deprotection: Hydrazinolysis or acidic hydrolysis releases the free amine, which is subsequently treated with HCl .
Applications in Organic and Pharmaceutical Chemistry
Intermediate in Peptide Mimetics
The compound’s amine and ester functionalities enable its use in synthesizing peptide analogs. For example, coupling with activated carboxylic acids via EDC/HOBt chemistry produces amide bonds, mimicking natural amino acid linkages .
Building Block for Heterocycles
Diethyl 3-aminopentanedioate hydrochloride serves as a precursor for nitrogen-containing heterocycles. Cyclocondensation with diketones or aldehydes under acidic conditions yields pyrrolidines or piperidines, scaffolds prevalent in bioactive molecules .
Pharmaceutical Research
Though direct pharmacological data are scarce, structurally related γ-aminoglutarate derivatives exhibit neuroactive properties, suggesting potential applications in CNS drug discovery .
Research Gaps and Future Directions
Despite its utility, several knowledge gaps persist:
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Thermodynamic Data: Melting point, boiling point, and partition coefficients remain uncharacterized.
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Biological Profiling: In vitro toxicity and target-binding assays are needed to validate hypothetical applications.
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Process Optimization: Scalable synthesis protocols requiring milder conditions could enhance industrial relevance.
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